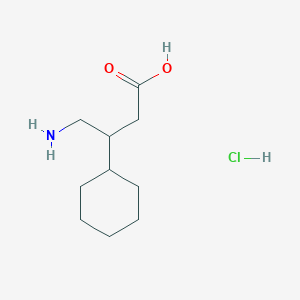

4-Amino-3-cyclohexylbutanoic acid hydrochloride

Description

Historical Context and Discovery

4-Amino-3-cyclohexylbutanoic acid hydrochloride (CAS: 78269-74-6) emerged as a compound of interest in the late 20th century, alongside advancements in stereoselective synthesis methodologies. Early patents, such as US5442105A (filed in 1993), detailed processes for enantioselective hydrogenation of cyclohexylbutanoic acid derivatives, laying groundwork for later developments. The compound’s structural uniqueness—a cyclohexyl moiety at the third carbon and an amino group at the fourth position—reflects efforts to optimize bioactive molecules for pharmaceutical applications. PubChem records indicate its formal registration in 2005, with subsequent updates highlighting its role in synthetic chemistry.

Relevance in Contemporary Chemical Research

In modern research, this compound is valued for its dual functional groups, enabling diverse reactivity. Studies highlight its potential as a precursor in peptidomimetics, particularly for renin inhibitors like cyclohexyl-norstatine derivatives. Its structural similarity to γ-aminobutyric acid (GABA) analogs, such as β-aminobutyric acid (BABA), suggests unexplored neuropharmacological applications. Additionally, its hydrochloride salt form enhances solubility, making it advantageous in medicinal chemistry workflows.

Overview of Related Cyclohexylbutanoic Acid Derivatives

Several structurally related compounds exhibit distinct properties:

| Compound Name | Structural Features | Key Differentiators |

|---|---|---|

| 4-Amino-4-cyclohexylbutanoic acid | Amino group at C4, cyclohexyl at C3 | Altered stereochemistry at C4 |

| 3-Amino-3-cyclohexylbutanoic acid | Amino and cyclohexyl groups both at C3 | Reduced backbone flexibility |

| Cyclohexyl-norstatine | Hydroxyl group at C2, cyclohexyl at C3 | Enhanced protease inhibition potential |

These derivatives underscore the impact of substituent positioning on bioactivity and synthetic utility.

Scope and Structure of the Review

This review focuses on the synthesis, structural characteristics, and applications of this compound. Excluded are discussions of pharmacokinetics, toxicity, or clinical dosing, as these fall outside the compound’s current research scope. The following sections will delve into synthetic pathways, mechanistic insights, and comparative analyses with analogous molecules.

Properties

IUPAC Name |

4-amino-3-cyclohexylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDGNVOUFQPTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation Route

A well-documented method involves starting from 4-cyclohexyl-3-oxobutyric acid ester as the precursor. The key steps include:

Halogenation of the ester: The starting compound is halogenated to introduce a chlorine atom at the 2-position, yielding a chloro-hydroxybutyrate intermediate.

Enantioselective hydrogenation: This intermediate undergoes enantioselective hydrogenation using chiral catalysts such as (±)-BINAP under hydrogen pressure (50-100 atm) at 10-30 °C for 15-40 hours. Organic solvents like methanol, ethanol, or isopropanol are used in volumes 2-10 times that of the substrate to facilitate the reaction.

Purification: The hydrogenation product is purified by silica gel column chromatography to isolate the desired stereoisomer.

Epoxidation and further transformation: The hydroxy ester is treated with a base at low temperatures (-5 to 5 °C) to form the epoxide intermediate, which can be further processed to obtain the amino acid hydrochloride salt.

Reaction Conditions Summary Table:

| Step | Conditions | Temperature (°C) | Pressure (atm) | Time (hours) | Solvent Examples | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Halogenating agent addition | Ambient | Atmospheric | Variable | Not specified | Formation of chloro intermediate |

| Enantioselective Hydrogenation | Chiral catalyst ((±)-BINAP), H2 | 10-30 | 50-100 | 15-40 | Methanol, ethanol, isopropanol | High enantioselectivity |

| Epoxidation | Base treatment | -5 to 5 | Atmospheric | 1-3 | Not specified | Formation of epoxide intermediate |

| Purification | Silica gel chromatography | Ambient | Atmospheric | Variable | Not applicable | Isolation of pure compound |

This method yields high purity amino acid hydrochloride with a typical yield around 99% for the hydrogenation step.

Direct Amination and Hydrochloride Salt Formation

An alternative synthetic approach involves:

Starting materials: Cyclohexylamine and butanoic acid derivatives are used as readily available commercial starting materials.

Intermediate formation: Cyclohexylamine reacts with a butanoic acid derivative under controlled conditions to form an intermediate amino acid compound.

Hydrochloride salt formation: The intermediate is treated with hydrochloric acid to form the stable hydrochloride salt of 4-amino-3-cyclohexylbutanoic acid.

Industrial scale considerations: Batch reactors are employed for controlled synthesis, with purification steps such as crystallization or chromatography to ensure high purity and yield.

This method is favored for industrial production due to simplicity and scalability, although detailed reaction conditions such as temperature, time, and solvent systems are often optimized case-by-case.

| Aspect | Enantioselective Hydrogenation Route | Direct Amination and Hydrochloride Formation |

|---|---|---|

| Starting Materials | 4-cyclohexyl-3-oxobutyric acid ester | Cyclohexylamine and butanoic acid derivatives |

| Key Reaction | Enantioselective hydrogenation with chiral catalyst | Amination followed by HCl salt formation |

| Reaction Conditions | High pressure H2 (50-100 atm), 10-30 °C | Mild conditions, batch reactor scale |

| Purification | Silica gel chromatography | Crystallization or chromatography |

| Yield | High (up to 99% in key step) | High, scalable industrial yields |

| Enantiomeric Purity | High, controlled by chiral catalyst | Dependent on starting materials and reaction control |

| Industrial Suitability | Suitable but requires high-pressure equipment | Highly suitable, simpler operation |

The enantioselective hydrogenation method provides excellent stereochemical control, essential for applications where chirality impacts biological activity.

Solvent choice critically affects the hydrogenation efficiency and selectivity; commonly used solvents include methanol, ethanol, and isopropanol.

Temperature and pressure parameters are optimized to balance reaction rate and selectivity, with typical hydrogen pressures ranging from 50 to 100 atm.

Purification by silica gel chromatography ensures removal of isomeric impurities; the product often contains a mixture of syn and anti isomers with predominance of the syn isomer.

The direct amination route offers a more straightforward synthesis with industrial scalability, avoiding the need for high-pressure hydrogenation but may require careful control of reaction parameters to maintain purity.

Both methods culminate in the formation of the hydrochloride salt to enhance compound stability and facilitate handling.

The preparation of 4-amino-3-cyclohexylbutanoic acid hydrochloride is achieved primarily through two routes: an enantioselective hydrogenation of halogenated butyric acid esters and a direct amination of butanoic acid derivatives with cyclohexylamine followed by salt formation. The former offers superior stereochemical control and purity, while the latter provides industrially practical scalability. Reaction conditions such as solvent choice, temperature, and pressure are critical to optimize yield and selectivity. Purification steps like chromatography or crystallization are essential to obtain the final hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclohexylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexylbutanoic acid derivatives.

Reduction: Formation of cyclohexylbutanol derivatives.

Substitution: Formation of N-substituted derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : It acts as a precursor in the synthesis of biologically active compounds.

- Medicine : Investigated for therapeutic effects and potential roles in drug development.

- Industry : Utilized in producing various chemical products and materials.

Neurotransmission Modulation

Research indicates that compounds similar to 4-Amino-3-cyclohexylbutanoic acid can influence neurotransmitter systems. For instance, studies involving GABA analogs have shown significant modulation of GABAergic activity, essential for maintaining neuronal excitability and preventing overactivity in the nervous system.

Antimicrobial Properties

Some derivatives have demonstrated antimicrobial potential against various bacterial strains, suggesting that this compound might possess similar properties.

Case Study 1: Enzyme Interaction

A study investigated the interaction of cyclohexyl derivatives with α-glucosidase enzymes. Results indicated that these compounds could inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in managing carbohydrate metabolism disorders.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective effects in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.

Data Summary

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Precursor for biologically active compounds |

| Medicine | Investigated for therapeutic effects |

| Industry | Used in specialty chemical production |

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences metabolic pathways, including amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Structural Differences and Physicochemical Properties

The table below compares key structural features and properties of 4-amino-3-cyclohexylbutanoic acid hydrochloride with similar compounds:

Key Observations :

Analytical Methods

Analytical techniques for characterizing these compounds include:

- HPLC : Used for purity assessment and quantification in mixtures (e.g., Jatrorrhizine HCl and berberine HCl in ).

- Spectrophotometry : Applied to memantine HCl for quantitative analysis ().

- Stability Testing : Acid stability protocols, as demonstrated for Nicardipine HCl (), are relevant for assessing shelf-life and formulation compatibility.

Pharmacological and Biochemical Relevance

- Neuroactive Potential: Memantine HCl () and chlorphenoxamine HCl () target neurological pathways, suggesting that the cyclohexyl-substituted compound may interact with ion channels or receptors.

- Metabolic Modulation: Jatrorrhizine HCl () ameliorates diabetic nephropathy, implying that amino-butyl hydrochlorides may influence metabolic enzymes or inflammatory pathways.

- Antimicrobial Activity : Structural analogs like berberine HCl () exhibit antimicrobial properties, hinting at possible applications for the target compound.

Challenges and Limitations

- Synthesis Complexity: Cyclohexyl-substituted compounds may require multi-step synthesis compared to phenyl or dimethylamino analogs.

- Data Gaps: Limited direct evidence on the target compound necessitates extrapolation from analogs, which may introduce inaccuracies.

Biological Activity

4-Amino-3-cyclohexylbutanoic acid hydrochloride (ACB) is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound has the chemical formula CHClNO and is characterized by a cyclohexyl group attached to a butanoic acid backbone with an amino group at the fourth position. The synthesis typically involves several steps:

- Starting Material : Cyclohexylacetic acid is the primary precursor.

- Amidation : The cyclohexylacetic acid undergoes amidation to form cyclohexylacetamide.

- Reduction : Cyclohexylacetamide is reduced to yield 3-cyclohexylpropylamine.

- Amination : The amine undergoes further amination to introduce the amino group at the fourth position.

- Hydrochloride Formation : The final step involves reacting the compound with hydrochloric acid to form its hydrochloride salt, enhancing solubility in aqueous solutions.

The biological activity of ACB is primarily attributed to its interaction with various molecular targets:

- Molecular Targets : ACB modulates the activity of specific enzymes and receptors, influencing metabolic pathways such as amino acid metabolism and neurotransmitter synthesis.

- Pathways Involved : It has been shown to affect pathways related to inflammation and immune responses, possibly through interactions with histamine receptors .

Biological Effects

Research indicates that ACB exhibits a range of biological activities:

- Neurotransmitter Modulation : ACB may influence neurotransmitter levels, potentially affecting mood and cognitive functions.

- Anti-inflammatory Properties : Studies suggest that ACB can modulate inflammatory responses, which could be beneficial in treating conditions like asthma and autoimmune diseases .

- Antioxidant Activity : Preliminary findings indicate that ACB may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

To understand the uniqueness of ACB, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-cyclohexylbutanoic acid | Similar backbone but different amino position | Potentially different pharmacological profile |

| 4-Amino-3-pentylbutanoic acid | Longer alkyl chain instead of cyclohexyl | May exhibit varied solubility and biological activity |

| 4-Amino-3-cyclopentylbutanoic acid | Cyclopentyl group instead of cyclohexyl | Differences in sterics may influence receptor interactions |

The presence of the cyclohexyl group in ACB imparts distinct steric and electronic properties that enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have demonstrated that ACB can significantly enhance neurotransmitter release in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Research : Animal models have shown that ACB administration leads to reduced markers of inflammation, indicating its potential as a therapeutic agent for inflammatory disorders .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects of ACB on cancer cell lines revealed promising results, with certain derivatives exhibiting selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-cyclohexylbutanoic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclohexylation of a β-amino acid precursor, followed by HCl salt formation. Key steps include:

- Cyclohexyl Group Introduction : Use of cyclohexyl halides or Grignard reagents under anhydrous conditions (analogous to methods for 4-amino-3-phenylbutyric acid derivatives) .

- Acid Hydrolysis and Salt Formation : Controlled HCl gas bubbling in ethanol to precipitate the hydrochloride salt, monitored by pH titration .

- Optimization : Reaction efficiency improves with catalysts like thiamine derivatives (see green chemistry approaches for analogous compounds) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare H and C NMR peaks with computational models (e.g., cyclohexyl protons resonate at δ 1.2–2.1 ppm; amine protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] at m/z 218.1 (calculated for CHClNO) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What purification strategies are effective for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures (7:3 v/v) at 0–4°C to minimize impurities .

- Column Chromatography : Silica gel with chloroform/methanol (9:1) to separate unreacted cyclohexyl precursors .

- Lyophilization : For hygroscopic batches, freeze-drying ensures stability and reduces solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Dynamic NMR Studies : Assess rotational barriers of the cyclohexyl group to identify conformational isomers .

- 2D-COSY and HSQC : Differentiate overlapping proton signals (e.g., amine vs. hydroxyl protons) .

- Impurity Profiling : Compare with reference standards (e.g., 4-cyclohexylbutanoic acid) to identify byproducts .

Q. What strategies are recommended for optimizing enantiomeric purity in stereochemically sensitive applications?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns with hexane/isopropanol (85:15) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclohexylation to control stereochemistry .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing Cotton effects with known standards .

Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor via HPLC .

- Thermal Stress Testing : Heat at 80°C for 48 hours; assess decomposition by TLC (chloroform/methanol 8:2) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (2–8°C) .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GABA receptors) to measure binding affinity (K) .

- Molecular Docking : Simulate interactions using software like AutoDock Vina; validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in yield or purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent ratio, temperature) .

- Quality-by-Design (QbD) : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

- Statistical Analysis : Apply ANOVA to distinguish systematic errors from random variability .

Q. What are the common pitfalls in interpreting mass spectrometry data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.